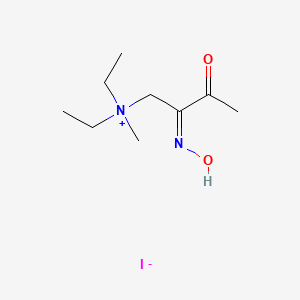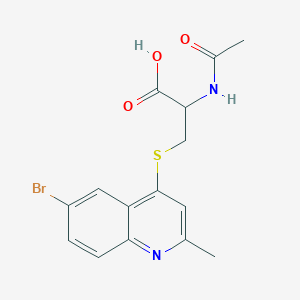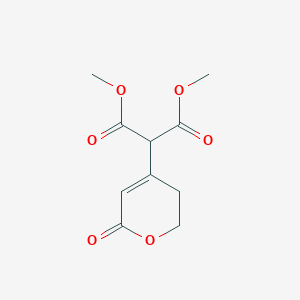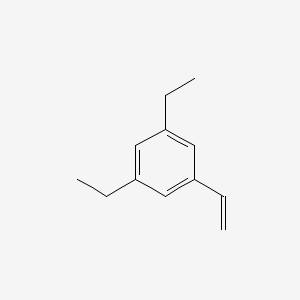![molecular formula C18H13N B14149183 Benzo[c]phenanthren-3-amine CAS No. 4176-46-9](/img/structure/B14149183.png)
Benzo[c]phenanthren-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c]phenanthren-3-amine is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C18H13N It is a derivative of benzo[c]phenanthrene, which consists of four fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]phenanthren-3-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of Schiff bases followed by radical cyclization. For example, starting from 6-bromo-2-hydroxy-3-methoxybenzaldehyde, several synthetic steps can be employed to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves multi-step organic synthesis, which may include catalytic hydrogenation, cyclization, and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[c]phenanthren-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and sulfonation, are common for this compound.
Common Reagents and Conditions
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst like Raney nickel.
Substitution: Bromine for halogenation, sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzo[c]phenanthrenes.
Aplicaciones Científicas De Investigación
Benzo[c]phenanthren-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer and antibacterial properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of benzo[c]phenanthren-3-amine involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS), leading to oxidative stress and further cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c]phenanthrene: The parent compound, which lacks the amine group.
Phenanthrene: A simpler PAH with three fused benzene rings.
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Uniqueness
Benzo[c]phenanthren-3-amine is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with biological molecules, making it a valuable compound for research in medicinal chemistry.
Propiedades
Número CAS |
4176-46-9 |
|---|---|
Fórmula molecular |
C18H13N |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
benzo[g]phenanthren-3-amine |
InChI |
InChI=1S/C18H13N/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11H,19H2 |
Clave InChI |
LCFRRGUSWQKBIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14149123.png)

![1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14149130.png)

![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14149137.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B14149145.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14149146.png)
![3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14149154.png)
![N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B14149155.png)
![N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine](/img/structure/B14149168.png)


![N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B14149189.png)
